molecular formula C12H13ClN4O B2575971 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine CAS No. 913817-45-5

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

Cat. No. B2575971
CAS RN: 913817-45-5
M. Wt: 264.71
InChI Key: WFXBBTCFFCOXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine” is a chemical compound with a molecular weight of 230.27 . It is also known as BC-NH2 and is a self-labeling protein derived from human O6-alkylguanine-DNA-alkyltransferase . Instead of benzylguanine derivatives, it is engineered to react with benzylcytosine derivatives. It can be used as a protein tag for tagging your protein of interest (POI) .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N4O . The InChI code is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) . For the exact molecular structure, you may refer to the chemical databases with the provided CAS number .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.27 . It is recommended to store it at 2-8°C . More detailed physical and chemical properties are not available from the current sources.

Scientific Research Applications

Anti-Alzheimer’s Activity

The compound has been investigated as a potential anti-Alzheimer molecule. Researchers aimed to identify inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase B (MAO B). Several derivatives of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were studied, with some showing nanomolar MAO B inhibition and low micromolar IC50 values against cholinesterases . These multi-targeting compounds hold promise for Alzheimer’s disease therapy.

Mechanism of Action

The compound is a self-labeling protein derived from human O6-alkylguanine-DNA-alkyltransferase . It is engineered to react with benzylcytosine derivatives and can be used as a protein tag for tagging your protein of interest (POI) .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .

properties

IUPAC Name

4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXBBTCFFCOXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

Synthesis routes and methods

Procedure details

65 mg (0.18 mmol) N-[4-(2-amino-4-chloropyrimidin-6-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide (15) is dissolved in 1 mL methanol and treated with 2 mL methylamine (33% in ethanol). The reaction mixture is stirred at room temperature over night and all volatiles are removed in vacuo. The product is used without further purification in the next step. ESI-MS m/z 265.3 [M+H]+.
Name
N-[4-(2-amino-4-chloropyrimidin-6-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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